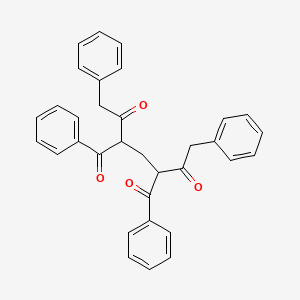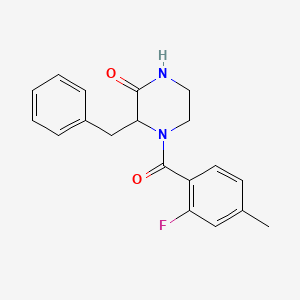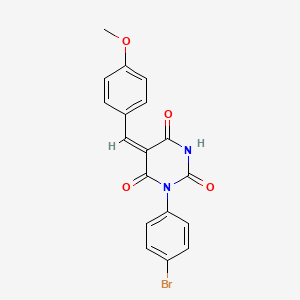
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione, also known as DBM, is a synthetic compound that belongs to the class of β-diketones. It is widely used in scientific research due to its unique properties and potential applications. DBM has gained attention in recent years due to its ability to modulate various signaling pathways, making it a promising candidate for the development of new drugs and therapies.
Mecanismo De Acción
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione exerts its effects through the modulation of various signaling pathways, including the NF-κB, Nrf2, and Wnt/β-catenin pathways. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune responses. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione also activates the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification responses. Additionally, 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has been found to inhibit the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to decrease oxidative stress by increasing the expression of antioxidant enzymes. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has also been found to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has several advantages as a research tool. It is easy to synthesize and has a relatively low cost compared to other compounds. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione is also stable under normal laboratory conditions and has a long shelf life. However, 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione can exhibit cytotoxic effects at high concentrations, which can limit its use in some assays.
Direcciones Futuras
There are several future directions for the research on 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione. One potential application is in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has also shown promise as a potential anticancer agent, and further research is needed to explore its efficacy in different types of cancer. Additionally, 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione may have potential applications in the field of regenerative medicine, as it has been shown to promote the differentiation of stem cells. Further research is needed to fully understand the mechanisms of action of 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione and its potential applications in different fields.
Métodos De Síntesis
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione can be synthesized through a multistep reaction starting from benzil and benzoyl chloride. The reaction involves the condensation of benzil with benzoyl chloride in the presence of a base to form dibenzoylmethane. This compound is then subjected to a Friedel-Crafts acylation reaction with benzene to give 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione.
Aplicaciones Científicas De Investigación
3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 3,5-dibenzoyl-1,7-diphenyl-2,6-heptanedione has also been found to modulate the expression of various genes and proteins involved in cell signaling pathways, making it a potential therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
3,5-dibenzoyl-1,7-diphenylheptane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O4/c34-30(21-24-13-5-1-6-14-24)28(32(36)26-17-9-3-10-18-26)23-29(33(37)27-19-11-4-12-20-27)31(35)22-25-15-7-2-8-16-25/h1-20,28-29H,21-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEUWDLYSVPYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(CC(C(=O)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-2-propen-1-amine](/img/structure/B6008514.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinecarboxylate](/img/structure/B6008524.png)
![2-[(4-methylphenyl)amino]-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide](/img/structure/B6008535.png)
![3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6008543.png)
![5,7-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6008557.png)

![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B6008570.png)
![2-(methyl{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)-1-phenylethanol](/img/structure/B6008571.png)
![N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6008578.png)
![5-methyl-3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008587.png)
![N'-(2-hydroxybenzylidene)-2-[(4-methylbenzyl)thio]acetohydrazide](/img/structure/B6008591.png)

![methyl 1-{2-hydroxy-3-[3-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6008601.png)
![6-tert-butyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B6008610.png)